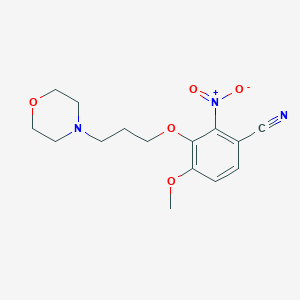
4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile is a chemical compound with the molecular formula C15H20N2O3. It is a nitrile derivative that belongs to the class of benzonitriles. This compound has gained attention in the scientific community due to its potential therapeutic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxy-4-methoxybenzonitrile.
Alkylation: The 3-hydroxy-4-methoxybenzonitrile is alkylated with N-(3-chloropropyl)morpholine to form the intermediate 4-methoxy-3-(3-morpholinopropoxy)benzonitrile.
Nitration: The intermediate is then nitrated to introduce the nitro group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and efficient .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzonitrile derivatives.
Applications De Recherche Scientifique
4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile: Similar structure but lacks the nitro group.
Methyl 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzoate: Similar structure with a methyl ester group instead of a nitrile group.
Uniqueness
4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile is unique due to the presence of both the nitro and nitrile groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
1006378-06-8 |
|---|---|
Formule moléculaire |
C15H19N3O5 |
Poids moléculaire |
321.33 g/mol |
Nom IUPAC |
4-methoxy-3-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile |
InChI |
InChI=1S/C15H19N3O5/c1-21-13-4-3-12(11-16)14(18(19)20)15(13)23-8-2-5-17-6-9-22-10-7-17/h3-4H,2,5-10H2,1H3 |
Clé InChI |
CKFSWUDHONAALT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C#N)[N+](=O)[O-])OCCCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




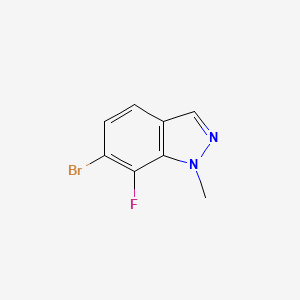
![[5-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B12339656.png)




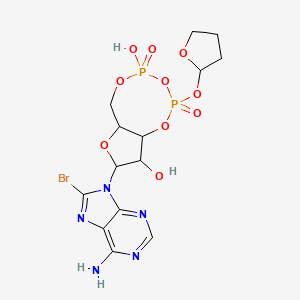

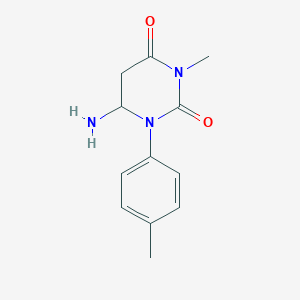
![1-(Butylamino)-3-[(2-methyl-1h-indol-4-yl)oxy]propan-2-yl benzoate](/img/structure/B12339693.png)
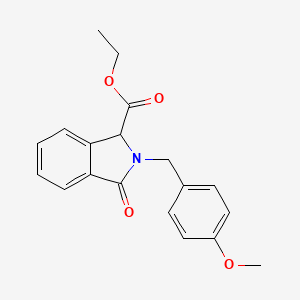
![Ethanone, 1-(3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]-](/img/structure/B12339716.png)
